![molecular formula C32H37NO7 B12474935 4-[({[2-(Dodecanoylamino)phenyl]carbonyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12474935.png)
4-[({[2-(Dodecanoylamino)phenyl]carbonyl}oxy)acetyl]phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 4-[2-(2-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis or the Feist-Benary synthesis.
Acylation and amidation:
Esterification: The final step involves esterification to form the carboxylate ester group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
4-[2-(2-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures .
Scientific Research Applications
4-[2-(2-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[2-(2-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
4-[2-(2-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE can be compared with other furan derivatives, such as:
Furan-2-carboxylic acid: A simpler compound with similar structural features but lacking the acyl and amide groups.
2-Furoic acid: Another furan derivative with known antimicrobial properties.
Furfuryl alcohol: A furan derivative used in the production of resins and as a solvent.
The uniqueness of 4-[2-(2-DODECANAMIDOBENZOYLOXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE lies in its complex structure, which imparts specific biological activities and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C32H37NO7 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
[4-[2-[2-(dodecanoylamino)benzoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C32H37NO7/c1-2-3-4-5-6-7-8-9-10-17-30(35)33-27-15-12-11-14-26(27)31(36)39-23-28(34)24-18-20-25(21-19-24)40-32(37)29-16-13-22-38-29/h11-16,18-22H,2-10,17,23H2,1H3,(H,33,35) |
InChI Key |
WGINPUKQZFJSFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


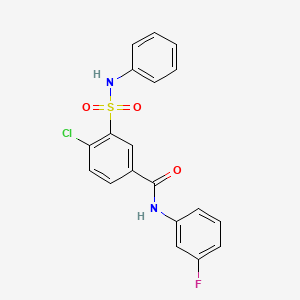
![N-cyclohexyl-2-{[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12474867.png)
![N-[4-(acetylamino)phenyl]-3-(azepan-1-ylsulfonyl)-4-methylbenzamide](/img/structure/B12474872.png)
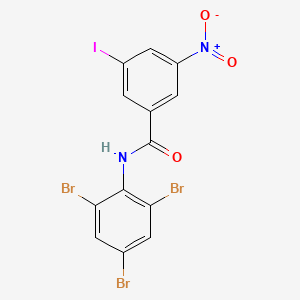
![2-Oxo-2-phenylethyl 4-({5-[2-(3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12474874.png)
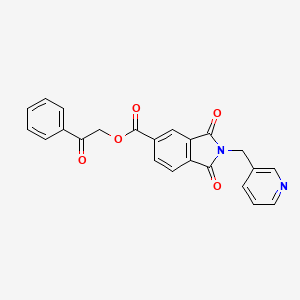
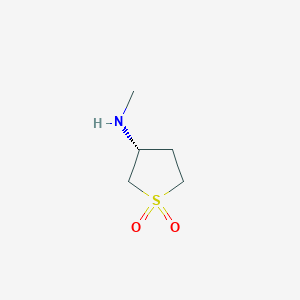
![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B12474891.png)
![N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B12474894.png)
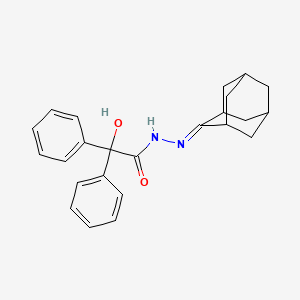
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12474897.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12474901.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12474905.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B12474906.png)
